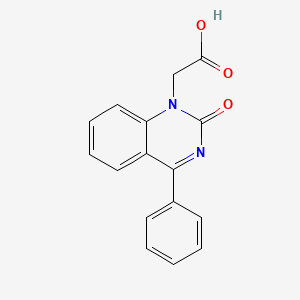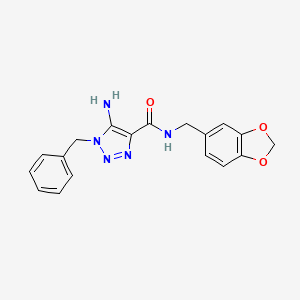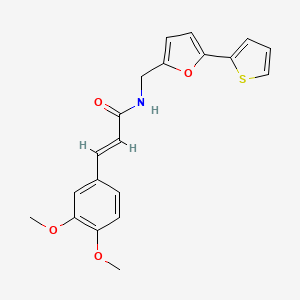
(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid
カタログ番号:
B2719086
CAS番号:
1030121-74-4
分子量:
280.283
InChIキー:
LKAHAUCCAQVAHS-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid, also known as QAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. QAA is a derivative of quinazoline and has a molecular formula of C17H12N2O3.
科学的研究の応用
Synthesis Techniques and Chemical Properties
- The oxidative decarboxylative amination of arylacetic acids, facilitated by copper catalysis under an oxygen atmosphere, presents a novel method for synthesizing 2-arylquinazolines. This process is significant for its use of molecular oxygen as the oxidant and its capability to produce these compounds efficiently through multiple C–N bond formations, offering a greener alternative with H2O and CO2 as the only wastes (Yan et al., 2016).
- A study on the cyclopalladation of (S)-2-tert-butyl-4-phenyl-2-oxazoline highlighted the endo-effect-driven regioselectivity, revealing insights into the structural conformation and potential applications of the resulting palladium complexes in catalysis and organic synthesis (Mawo et al., 2007).
Biological Activities
- Quinazoline derivatives have shown promising antimicrobial activities. For instance, novel quinazolinyl acetamides were synthesized for evaluating their analgesic and anti-inflammatory activities. Among these, certain compounds demonstrated significant potency compared to standard drugs, highlighting their potential in medical applications (Alagarsamy et al., 2015).
- Another research effort synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, where specific derivatives showed good activity against standard drugs. This suggests the relevance of quinazoline derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).
- Further research into quinazoline derivatives has indicated their potential as anticancer agents. A study investigating heterocyclic compounds from 4h-3,1-benzoxazin-4-one derivatives revealed that some target compounds exhibited selective anticancer activity, underscoring the therapeutic potential of quinazoline frameworks in oncology (Abdel-Rahman, 2005).
特性
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14(20)10-18-13-9-5-4-8-12(13)15(17-16(18)21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAHAUCCAQVAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanol
Cat. No.: B2719003
CAS No.: 1363154-56-6
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyltriazole...
Cat. No.: B2719004
CAS No.: 899749-90-7
3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1...
Cat. No.: B2719005
CAS No.: 915926-89-5
2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxa...
Cat. No.: B2719006
CAS No.: 338773-65-2
![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2719003.png)

![3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719005.png)


![4-isobutyl-N-isopropyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2719012.png)


![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2719020.png)
![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2719023.png)
![4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2719024.png)
